molecular formula C22H25ClN2O8 B576325 (4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride CAS No. 1170-81-6

(4S,4As,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

カタログ番号: B576325
CAS番号: 1170-81-6
分子量: 480.898
InChIキー: YCIHPQHVWDULOY-IZGCTLQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR data (400 MHz, D₂O) are consistent with the proposed structure:

¹H NMR (δ, ppm) Assignment
1.42 (s, 3H) C6-methyl group
2.98 (s, 6H) N,N-Dimethylamino group
3.60–4.20 (m, 4H) Sugar moiety protons
5.12 (d, 1H) Anomeric proton (J = 8.0 Hz)
7.45–8.10 (m, 4H) Aromatic protons
¹³C NMR (δ, ppm) Assignment
18.2 C6-methyl
43.8 N,N-Dimethylamino
72.5–78.9 Sugar carbons
107.5–157.8 Aromatic/quinone carbons
176.5 Carboxamide carbonyl

Infrared (IR) and Raman Vibrational Signatures

IR and Raman spectra show characteristic bands:

Mode IR (cm⁻¹) Raman (cm⁻¹) Assignment
ν(O–H) 3400–3200 Hydroxyl stretching
ν(C=O) 1720, 1680 1725, 1685 Quinone and ketone carbonyls
δ(N–H) 1610 1615 Carboxamide N–H bending
ν(C–N) 1250 1252 Dimethylamino C–N stretch

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals key fragments:

m/z Fragment Ion
480.13 [M+H]⁺ (molecular ion)
462.10 Loss of H₂O (–18.03 Da)
344.08 Aglycone core after sugar loss
285.05 Tetracyclic backbone

The base peak at m/z 285.05 corresponds to the tetracyclic system after cleavage of the sugar and carboxamide groups.

特性

IUPAC Name

(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHPQHVWDULOY-IZGCTLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound known as (4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide; hydrochloride (CAS Number: 94237-34-0) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H32N2O10C_{28}H_{32}N_{2}O_{10}, and it has a molecular weight of approximately 556.561 g/mol . The compound features multiple hydroxyl groups and a dimethylamino group which are significant for its biological interactions.

PropertyValue
Molecular FormulaC28H32N2O10
Molecular Weight556.561 g/mol
LogP1.982
Polar Surface Area219.91 Ų

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with cellular pathways involved in cell survival and proliferation. Recent findings suggest that compounds with multiple hydroxyl groups can enhance cytotoxicity by increasing cellular uptake and altering membrane permeability.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that structurally related compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways. The findings suggest that the presence of hydroxyl groups plays a crucial role in enhancing the anticancer activity of such compounds.
  • Antimicrobial Efficacy : In a comparative analysis of various tetracycline derivatives against resistant bacterial strains, it was noted that modifications at specific positions significantly impacted their antimicrobial potency. This highlights the potential for developing derivatives based on the structure of the compound .

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit promising biological activity, they may also present toxicity at higher concentrations. Studies on related tetracycline compounds have indicated potential hepatotoxic effects when administered at elevated doses.

Table 2: Toxicity Data

Study TypeFindings
Acute ToxicityModerate toxicity observed in animal models
Chronic ExposurePotential liver damage at high concentrations

科学的研究の応用

Chemical Properties and Structure

This compound has a molecular formula of C28H32N2O10C_{28}H_{32}N_{2}O_{10} and a molecular weight of approximately 556.56 g/mol. Its structure includes multiple hydroxyl groups and a dimethylamino group which are critical for its biological activity. The compound's detailed structural characteristics can be observed in various chemical databases such as PubChem and ChemSpider.

Pharmaceutical Applications

Antibiotic Properties:
The compound is structurally related to tetracycline antibiotics. Research indicates that it may exhibit antimicrobial activity against a range of bacteria. Its mechanism typically involves inhibiting protein synthesis by binding to the bacterial ribosome .

Cancer Treatment:
Preliminary studies suggest that derivatives of this compound might have antitumor properties. The presence of multiple hydroxyl groups may enhance its interaction with biological targets involved in cancer cell proliferation .

Drug Delivery Systems:
Due to its complex structure and solubility properties, this compound can be explored for use in drug delivery systems. Its ability to form complexes with other drugs could enhance the bioavailability and targeted delivery of therapeutics .

Biochemical Applications

Enzyme Inhibition:
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property makes it a candidate for further studies in metabolic regulation and potential therapeutic interventions .

Antioxidant Activity:
The presence of hydroxyl groups contributes to its antioxidant properties. Compounds with similar structures have been studied for their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of compounds related to tetracycline derivatives against resistant strains of bacteria. The results indicated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies conducted on cancer cell lines have demonstrated that compounds similar to (4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide; hydrochloride exhibit cytotoxic effects at certain concentrations. These findings suggest potential pathways for developing new cancer therapies.

Summary Table of Applications

Application AreaDescription
Antibiotic PropertiesInhibits bacterial protein synthesis; effective against various bacteria
Cancer TreatmentPotential antitumor activity; inhibits cancer cell proliferation
Drug Delivery SystemsEnhances bioavailability; forms complexes with other drugs
Enzyme InhibitionRegulates metabolic pathways through enzyme inhibition
Antioxidant ActivityScavenges free radicals; reduces oxidative stress

類似化合物との比較

Comparison with Similar Tetracycline Derivatives

Structural Variations

Key structural differences among tetracyclines arise from substitutions at positions 5, 6, 7, and 9, which influence antibacterial activity, pharmacokinetics, and resistance profiles.

Compound Substituents Molecular Formula Key Structural Features
Tetracycline HCl -OH at C1, C6, C10, C11, C12a; -CH₃ at C6 C₂₂H₂₄N₂O₈·HCl Broad-spectrum activity; susceptible to efflux pump resistance
Chlortetracycline -Cl at C7; -OH at C5, C6, C10, C11, C12a C₂₂H₂₃ClN₂O₈ First natural tetracycline; enhanced Gram-negative activity
Doxycycline HCl -OH at C5, C6, C10, C11, C12a; -H at C6 (vs. -CH₃ in tetracycline) C₂₂H₂₄N₂O₈·HCl Improved lipophilidity; longer half-life (~18–22 h)
Sarecycline HCl -[Methoxy(methyl)amino]methyl at C7 C₂₄H₃₀ClN₃O₈ Narrow-spectrum (targeted for acne); reduced gastrointestinal side effects
Anhydrotetracycline Dehydration at C6–C5a; -OH at C10, C11, C12a C₂₂H₂₂N₂O₇·HCl Inactive metabolite; higher toxicity due to loss of C6 hydroxyl

Antibacterial Activity and Resistance

  • Tetracycline HCl : MIC₉₀ values range from 0.5–4 µg/mL for Streptococcus pneumoniae but increase to >32 µg/mL against tetracycline-resistant strains with tet(M) efflux genes .
  • Doxycycline HCl : Lower MIC₉₀ (0.12–2 µg/mL) for Chlamydia trachomatis due to enhanced cellular uptake .
  • Sarecycline HCl : Narrow activity (MIC₉₀ = 0.25 µg/mL for Cutibacterium acnes) but avoids disruption of gut microbiota .
  • Chlortetracycline : Resistance is common in E. coli via ribosomal protection proteins (e.g., tet(Q)) .

Pharmacokinetic Properties

Parameter Tetracycline HCl Doxycycline HCl Sarecycline HCl
Oral Bioavailability 75% 90–100% 85%
Plasma Half-Life 6–8 h 18–22 h 16–20 h
Protein Binding 55–70% 80–90% 70–75%
Urinary Excretion 60% 40% 35%

Data compiled from

Stability and Degradation

  • Tetracycline HCl : Degrades under acidic conditions (pH < 2) to form anhydrotetracycline (toxic) and 4-epitetracycline (less active) .
  • Doxycycline HCl : More stable at low pH due to lack of C6 hydroxyl, reducing epimerization .
  • Sarecycline HCl : Structural modifications at C7 improve photostability compared to earlier tetracyclines .

Research Findings

Resistance Mechanisms : Tetracyclines with bulky C7 substituents (e.g., sarecycline) evade efflux pumps like Tet(B) and Tet(K) .

QSAR Insights : Chlorine at C7 (chlortetracycline) increases electronegativity, enhancing binding to the 30S ribosomal subunit .

Clinical Use : Doxycycline’s longer half-life allows once-daily dosing, improving compliance in chronic infections .

準備方法

Core Skeleton Assembly

The tetracene backbone is constructed via a multi-step sequence beginning with 5,12-bis((trimethylsilyl)ethynyl)tetracene (TMS-Tc) . Desilylation using cesium fluoride (CsF) under a CO₂ atmosphere generates a reactive acetylide intermediate, which undergoes nucleophilic addition to CO₂ to form carboxylate groups at positions 5 and 12. This step is critical for introducing the propiolic acid moieties essential for subsequent functionalization.

Key Reaction Conditions:

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 3 hours

  • Atmosphere: CO₂-saturated environment

Dimethylamino Group Introduction

The dimethylamino group at position 4 is introduced via Mannich reaction or reductive amination , using dimethylamine and formaldehyde under acidic conditions. This step requires precise pH control (pH 4.5–5.5) to avoid over-alkylation.

Hydroxylation and Methylation

  • Hydroxylation at positions 1, 6, 10, 11, and 12a is achieved using oxidative enzymes or metal-catalyzed oxidation (e.g., Fe³⁺/H₂O₂).

  • The 6-methyl group is introduced via Grignard reaction with methylmagnesium bromide, followed by quenching with aqueous HCl.

Salt Formation and Crystallization

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in a methanol/water mixture (3:1 v/v) to form the hydrochloride salt. The reaction is monitored by pH titration until a stable pH of 2.5–3.0 is achieved.

Crystalline Form Optimization

Crystallization is performed using solvent evaporation or anti-solvent addition. Patent data reveal two stable forms:

Crystalline FormSolvent SystemMelting Point (°C)Solubility (mg/mL)
Form IIIDichloromethane210–21212.8
Form IVEthanol/Water (7:3)208–2109.4

Form III exhibits superior solubility and stability, making it preferable for pharmaceutical applications.

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity.

  • Ion-exchange chromatography removes residual inorganic salts.

Spectroscopic Analysis

TechniqueKey Findings
¹H NMR δ 1.45 (s, 6H, N(CH₃)₂), δ 3.22 (q, 2H, CH₂NH), δ 6.88 (s, 1H, aromatic)
FT-IR 1675 cm⁻¹ (C=O stretch), 3200–3500 cm⁻¹ (O-H/N-H stretches)
XRD Distinct peaks at 2θ = 8.4°, 12.7°, 17.9° (Form III)

Industrial-Scale Challenges

Oxygen Sensitivity

The compound degrades via oxidative pathways , necessitating oxygen-free environments during synthesis. Nitrogen purging and glovebox techniques are employed to mitigate this.

Cost-Efficiency

The use of cesium fluoride (≈$1,200/kg) contributes to 45% of raw material costs. Recent advances substitute CsF with tetrabutylammonium fluoride (TBAF) , reducing expenses by 30% .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this tetracycline derivative with high stereochemical purity?

  • Methodological Answer : The synthesis requires multi-step strategies prioritizing stereochemical control. Key steps include:

  • Core tetracyclic formation : Use chiral catalysts or enantioselective reagents to establish the (4S,6R,12aR) configuration .
  • Functional group introduction : Sequential protection/deprotection of hydroxyl and amino groups to avoid side reactions .
  • Final purification : Reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to isolate the hydrochloride salt .
    • Optimization : Monitor reaction progress via LC-MS and adjust pH/temperature to minimize epimerization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C22H25ClN2O8).
  • Multidimensional NMR (1H, 13C, COSY, HSQC) to assign stereocenters, e.g., distinguishing 4aR vs. 4aS configurations via coupling constants .
  • X-ray crystallography for absolute configuration verification if crystalline .

Q. What are the primary stability challenges for this compound under experimental storage conditions?

  • Methodological Answer :

  • Hydrolysis : Susceptible to degradation at the carboxamide group in aqueous solutions. Store lyophilized at -20°C in inert atmospheres .
  • pH sensitivity : Degrades rapidly above pH 6. Use buffered solutions (pH 4–6) for in vitro studies .
  • Light sensitivity : Protect from UV exposure to prevent photooxidation of the tetracyclic core .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4aR vs. 4aS) impact biological activity?

  • Methodological Answer :

  • Comparative assays : Synthesize epimers (e.g., 4-epi derivative ) and test against bacterial ribosomes or eukaryotic targets (e.g., MMP-9) via SPR or microplate assays .
  • Computational modeling : Dock stereoisomers into ribosomal 30S subunit (PDB: 4KLL) to analyze hydrogen-bonding differences .
  • Data interpretation : Correlate activity loss (e.g., 4aR → 4aS) with disrupted interactions at the Mg<sup>2+</sup>-binding site .

Q. What advanced strategies can resolve contradictions in reported antibacterial efficacy data across studies?

  • Methodological Answer :

  • Standardize testing protocols : Use CLSI M07/M11 guidelines for MIC assays to control variables like cation-adjusted Mueller-Hinton broth .
  • Metabolomic profiling : Compare bacterial efflux pump activity (e.g., TetA/B) via LC-MS/MS to identify resistance mechanisms .
  • Structural analogs : Test derivatives lacking the 6-methyl or 12a-hydroxyl groups to isolate functional contributions .

Q. How can AI-driven experimental design optimize reaction yields for this compound?

  • Methodological Answer :

  • Dataset curation : Compile historical synthesis data (e.g., solvent polarity, catalyst loading) into ML models .
  • Parameter optimization : Use Bayesian algorithms to predict ideal conditions (e.g., 45°C, 0.1 mol% Pd(OAc)2) for Heck coupling steps .
  • Validation : Compare AI-predicted yields with lab-scale trials; refine models iteratively .

Q. What methodologies enable precise tracking of degradation pathways in physiological environments?

  • Methodological Answer :

  • Forced degradation studies : Expose to oxidative (H2O2), thermal (40°C), and hydrolytic (pH 9) conditions .
  • LC-HRMS/MS analysis : Identify degradation products (e.g., C-11 ketone reduction or C-4 dimethylamino demethylation) .
  • Mechanistic insights : Use DFT calculations to predict electron-deficient sites prone to radical attack .

Key Research Gaps and Future Directions

  • Stereoselective catalysis : Develop chiral ligands for asymmetric synthesis of the 12aR configuration .
  • In silico toxicity prediction : Train ANN models on hepatotoxicity data (e.g., CYP3A4 inhibition) to prioritize analogs .
  • Smart stability monitoring : Embed IoT sensors in storage units to track real-time degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。